

Application Notes and Protocols: Bioconjugation of ICG-Sulfo-OSu Sodium Salt to Nanoparticles

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Compound of Interest

Compound Name: ICG-Sulfo-OSu sodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its use in targeted therapies and advanced imaging is often limited by its short plasma half-life, concentration-dependent aggregation, and poor stability in aqueous solutions.[1][2] Bioconjugation of ICG to nanoparticles (NPs) offers a robust strategy to overcome these limitations. This approach enhances the photostability and circulation time of ICG, and enables targeted delivery to specific tissues, such as tumors, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[2][3][4]

This document provides detailed protocols for the bioconjugation of ICG-Sulfo-OSu, an amine-reactive derivative of ICG, to various types of nanoparticles. It also includes protocols for the characterization of the resulting ICG-nanoparticle conjugates and discusses their applications in biomedical research.

I. Bioconjugation Protocols

The N-hydroxysuccinimide (NHS) ester of ICG-Sulfo-OSu readily reacts with primary amine groups on the surface of nanoparticles to form stable amide bonds. Below are generalized

protocols for the conjugation of ICG-Sulfo-OSu to amine-functionalized polymeric, lipid, and inorganic nanoparticles.

Protocol 1: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Polymeric Nanoparticles

This protocol is suitable for nanoparticles synthesized from polymers such as poly(lactic-co-glycolic acid) (PLGA) that have been surface-functionalized with amine groups.

Materials:

- Amine-functionalized polymeric nanoparticles (e.g., PLGA-NH₂)
- **ICG-Sulfo-OSu sodium salt**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.5)
- Phosphate Buffered Saline (PBS), pH 7.4
- Size exclusion chromatography column (e.g., Sephadex G-25)
- Reaction vials
- Orbital shaker or rotator

Procedure:

- **Prepare Nanoparticle Suspension:** Disperse the amine-functionalized polymeric nanoparticles in 1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
- **Prepare ICG-Sulfo-OSu Solution:** Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10-20 mM.
- **Conjugation Reaction:**

- Add the ICG-Sulfo-OSu solution to the nanoparticle suspension. The molar ratio of ICG-Sulfo-OSu to the amine groups on the nanoparticles should be optimized, but a starting point of a 10:1 molar excess of the dye is recommended.
- Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing on an orbital shaker. Protect the mixture from light.
- Purification:
 - Remove unconjugated ICG by purifying the reaction mixture using a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
 - Collect the fractions containing the ICG-nanoparticle conjugates, which will be visibly green and elute in the void volume.
- Characterization and Storage:
 - Characterize the purified conjugates for size, zeta potential, and ICG loading (see Section II).
 - Store the ICG-nanoparticle conjugates at 4°C, protected from light.

Protocol 2: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Lipid Nanoparticles

This protocol is applicable to lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), that have been formulated to include lipids with amine headgroups (e.g., DSPE-PEG-NH₂).

Materials:

- Amine-functionalized lipid nanoparticles
- **ICG-Sulfo-OSu sodium salt**
- Anhydrous DMSO
- Borate buffer (pH 8.5)

- Dialysis membrane (MWCO 10-14 kDa)
- PBS (pH 7.4)

Procedure:

- Prepare Nanoparticle Suspension: Suspend the amine-functionalized lipid nanoparticles in borate buffer (pH 8.5) at a concentration of 5-10 mg/mL.
- Prepare ICG-Sulfo-OSu Solution: Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Slowly add the ICG-Sulfo-OSu solution to the lipid nanoparticle suspension while gently vortexing. Use a 5-10 fold molar excess of ICG-Sulfo-OSu relative to the amine groups on the nanoparticle surface.
 - Incubate the mixture for 4 hours at room temperature in the dark with gentle stirring.
- Purification:
 - Remove unreacted ICG by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C for 24-48 hours with frequent buffer changes.
- Characterization and Storage:
 - Analyze the purified ICG-lipid nanoparticle conjugates as described in Section II.
 - Store the final product at 4°C, protected from light.

Protocol 3: Covalent Conjugation of ICG-Sulfo-OSu to Amine-Functionalized Inorganic Nanoparticles

This protocol is suitable for inorganic nanoparticles such as silica or gold nanoparticles that have been surface-modified with amine groups using silane chemistry (e.g., APTES).

Materials:

- Amine-functionalized inorganic nanoparticles
- **ICG-Sulfo-OSu sodium salt**
- Anhydrous DMSO
- PBS (pH 7.4)
- Centrifuge

Procedure:

- **Prepare Nanoparticle Suspension:** Disperse the amine-functionalized inorganic nanoparticles in PBS (pH 7.4) to a concentration of 1 mg/mL.
- **Prepare ICG-Sulfo-OSu Solution:** Prepare a 1 mg/mL solution of ICG-Sulfo-OSu in anhydrous DMSO.
- **Conjugation Reaction:**
 - Add the ICG-Sulfo-OSu solution to the nanoparticle suspension at a 10:1 molar ratio of dye to nanoparticles.
 - React for 2 hours at room temperature with continuous mixing, protected from light.
- **Purification:**
 - Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density).
 - Remove the supernatant containing unreacted ICG.
 - Resuspend the nanoparticle pellet in fresh PBS.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of free ICG.
- **Characterization and Storage:**

- Characterize the ICG-inorganic nanoparticle conjugates as described in Section II.
- Store the purified conjugates dispersed in PBS at 4°C, protected from light.

II. Characterization Protocols

Thorough characterization of ICG-nanoparticle conjugates is crucial to ensure their quality and performance.

Protocol 4: Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurements provide information about their surface charge and stability.

Instrumentation:

- Zetasizer Nano ZS (Malvern Panalytical) or similar instrument.

Procedure:

- Sample Preparation: Dilute a small aliquot of the purified ICG-nanoparticle conjugate suspension in deionized water or PBS to an appropriate concentration for DLS analysis (typically 0.1-1 mg/mL).
- DLS Measurement:
 - Transfer the diluted sample to a disposable cuvette.
 - Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (usually 25°C).
 - Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
- Zeta Potential Measurement:

- Transfer the diluted sample to a disposable folded capillary cell.
- Place the cell in the instrument and perform the measurement to determine the zeta potential.
- Data Analysis: Compare the size and zeta potential of the ICG-nanoparticle conjugates to the unconjugated nanoparticles. An increase in size and a change in zeta potential are indicative of successful conjugation.

Protocol 5: Quantification of ICG Loading

The amount of ICG conjugated to the nanoparticles can be quantified using UV-Vis-NIR spectrophotometry.

Instrumentation:

- UV-Vis-NIR Spectrophotometer

Procedure:

- Standard Curve Preparation:
 - Prepare a series of known concentrations of free ICG-Sulfo-OSu in a suitable solvent (e.g., DMSO or a mixture of water and an organic solvent that can disrupt the nanoparticles).
 - Measure the absorbance of each standard at the characteristic absorbance maximum of ICG (~780-800 nm).
 - Plot a standard curve of absorbance versus concentration.
- Sample Measurement:
 - To determine the total amount of ICG, disrupt a known volume of the purified ICG-nanoparticle conjugate suspension by adding a solvent that will dissolve the nanoparticles and release the conjugated ICG (e.g., DMSO for polymeric and lipid nanoparticles).

- Measure the absorbance of the disrupted sample at the same wavelength used for the standard curve.
- Calculation of ICG Loading:
 - Use the standard curve to determine the concentration of ICG in the sample.
 - Calculate the ICG loading content and encapsulation efficiency using the following formulas:
 - Loading Content (%) = (Mass of ICG in nanoparticles / Mass of nanoparticles) x 100
 - Encapsulation Efficiency (%) = (Mass of ICG in nanoparticles / Initial mass of ICG used in conjugation) x 100

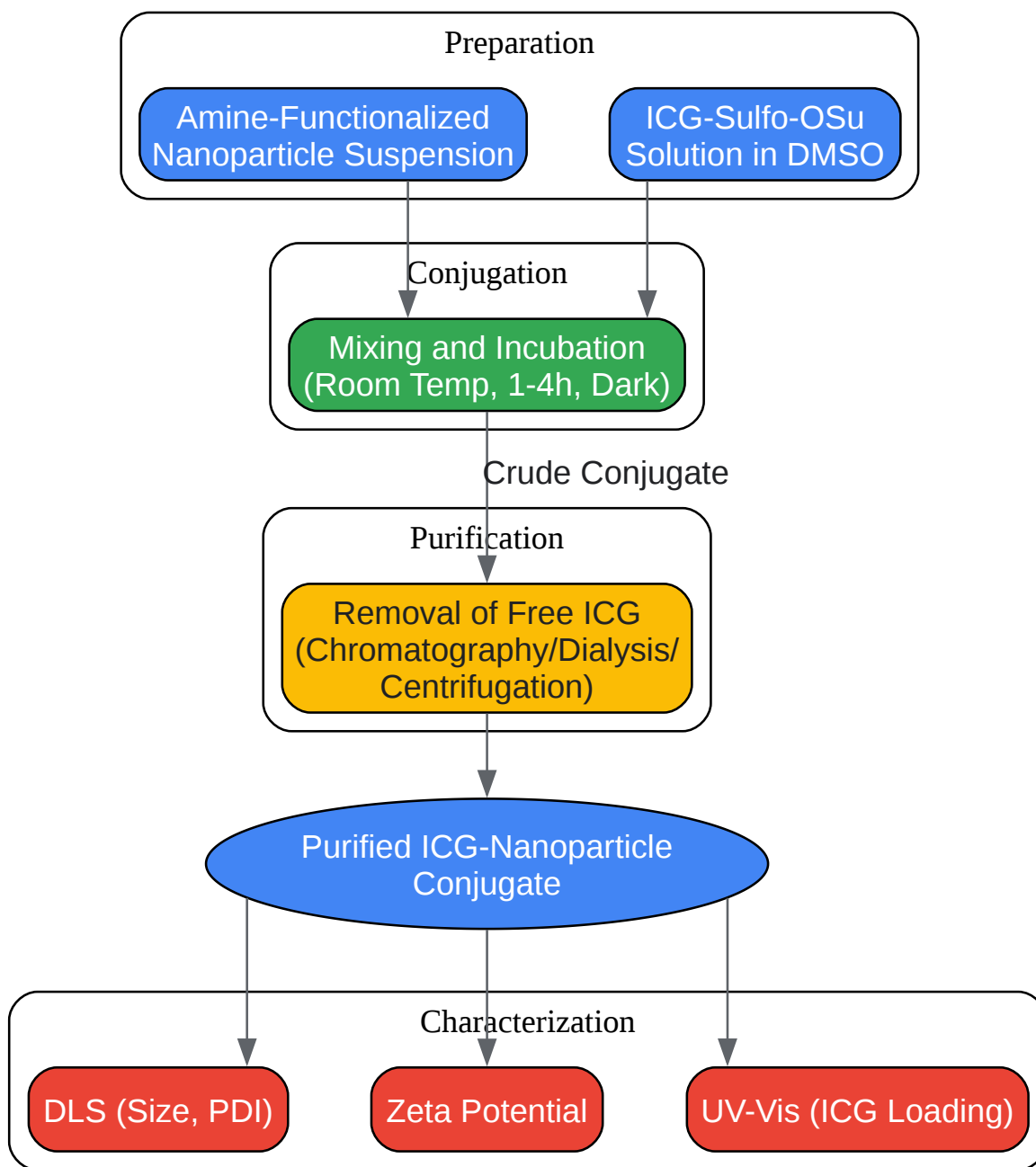
III. Data Presentation

Table 1: Physicochemical Properties of ICG-Nanoparticle Conjugates

Nanoparticle Type	Unconjugated Size (nm)	ICG-Conjugated Size (nm)	Unconjugated Zeta Potential (mV)	ICG-Conjugated Zeta Potential (mV)	ICG Loading Efficiency (%)	Reference
PLGA-HA	~180	~200	-25	+33	Not specified	
PVP-TA	Not specified	125 ± 1.1	Not specified	-35 ± 2.6	Not specified	
BSA	Not specified	~100	Not specified	Not specified	~80	
Ferritin	~12	~13	Not specified	Not specified	40.4 ± 4.5	

IV. Mandatory Visualizations

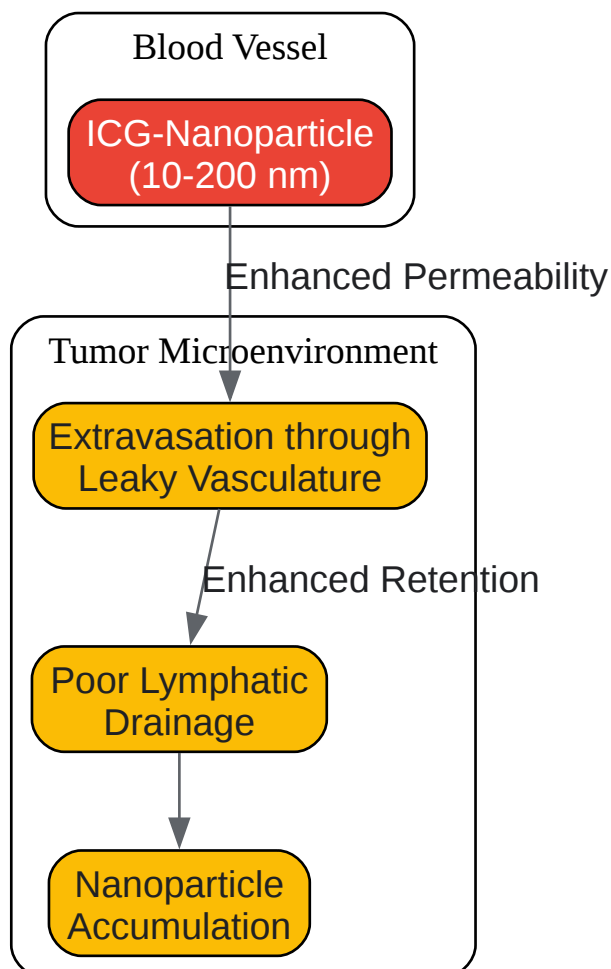
Experimental Workflow for ICG-Sulfo-OSu Conjugation to Amine-Functionalized Nanoparticles



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Caption: Workflow for ICG-Sulfo-OSu conjugation.

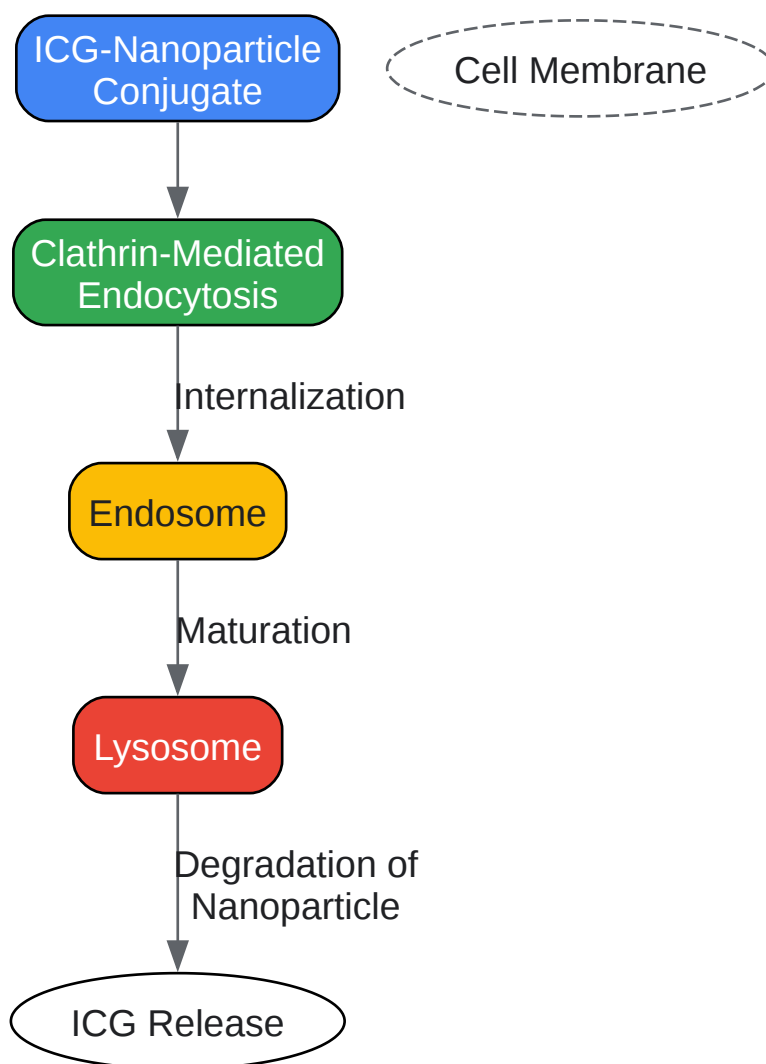
Mechanism of Nanoparticle Accumulation in Tumors via the EPR Effect



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Caption: The Enhanced Permeability and Retention (EPR) effect.

Cellular Uptake of ICG-Nanoparticle Conjugates



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Caption: Cellular uptake of ICG-nanoparticles.

V. Applications

ICG-nanoparticle conjugates have a wide range of applications in biomedical research and drug development:

- **Cancer Imaging:** The enhanced accumulation of ICG-nanoparticles in tumors via the EPR effect allows for improved NIR fluorescence imaging of tumors and their margins during surgery.

- Photothermal Therapy (PTT): Upon irradiation with a NIR laser, ICG generates heat, which can be used to ablate cancer cells. Nanoparticle delivery enhances the localization of this effect to the tumor.
- Photodynamic Therapy (PDT): ICG can also generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cell death in targeted cancer cells.
- Drug Delivery: Nanoparticles can be co-loaded with therapeutic agents and ICG, creating theranostic platforms for simultaneous imaging and drug delivery.

Conclusion

The bioconjugation of ICG-Sulfo-OSu to nanoparticles is a versatile and effective strategy to enhance the properties of this FDA-approved dye for advanced biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers to develop and evaluate novel ICG-nanoparticle conjugates for imaging, therapy, and drug delivery. Careful optimization of the conjugation and purification steps is essential to ensure the production of high-quality conjugates with reproducible characteristics.

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